Cas no 529513-66-4 (4-(2,6-Dichlorobenzyl)oxy-3-methoxybenzaldehyde)

4-(2,6-Dichlorobenzyl)oxy-3-methoxybenzaldehyde is a versatile aromatic aldehyde featuring a complex structure with multiple functional groups. Its unique combination of chlorinated and methoxylated substituents offers enhanced reactivity, making it suitable for synthetic applications in organic chemistry. This compound's ability to undergo a variety of chemical transformations positions it as a valuable building block for the synthesis of numerous organic compounds.
4-(2,6-Dichlorobenzyl)oxy-3-methoxybenzaldehyde structure
529513-66-4 structure
Product Name:4-(2,6-Dichlorobenzyl)oxy-3-methoxybenzaldehyde
CAS No:529513-66-4
MF:C15H12Cl2O3
MW:311.159982681274
MDL:MFCD01590271
CID:891248
PubChem ID:735461
Update Time:2025-07-14

4-(2,6-Dichlorobenzyl)oxy-3-methoxybenzaldehyde Chemical and Physical Properties

Names and Identifiers

    • 4-[(2,6-DICHLOROBENZYL)OXY]-3-METHOXYBENZALDEHYDE
    • 4-[(2,6-dichlorophenyl)methoxy]-3-methoxybenzaldehyde
    • 004744
    • AC1LEFY8
    • ALBB-001343
    • CTK1G7822
    • MolPort-000-677-633
    • Oprea1_154826
    • SBB012920
    • ZERO
    • VS-05313
    • G72838
    • 529513-66-4
    • 4-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde, AldrichCPR
    • 4-((2,6-Dichlorobenzyl)oxy)-3-methoxybenzaldehyde
    • MFCD01590271
    • BBL016403
    • STK422088
    • CS-0313496
    • DTXSID80352776
    • AKOS000273781
    • 4-(2,6-Dichlorobenzyl)oxy-3-methoxybenzaldehyde
    • MDL: MFCD01590271
    • Inchi: 1S/C15H12Cl2O3/c1-19-15-7-10(8-18)5-6-14(15)20-9-11-12(16)3-2-4-13(11)17/h2-8H,9H2,1H3
    • InChI Key: GYXPQXNHHNIMSS-UHFFFAOYSA-N
    • SMILES: ClC1C=CC=C(C=1COC1C=CC(C=O)=CC=1OC)Cl

Computed Properties

  • Exact Mass: 310.01600
  • Monoisotopic Mass: 310.0163496g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 5
  • Complexity: 304
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.1
  • Topological Polar Surface Area: 35.5Ų

Experimental Properties

  • PSA: 35.53000
  • LogP: 4.39350

4-(2,6-Dichlorobenzyl)oxy-3-methoxybenzaldehyde Security Information

  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT

4-(2,6-Dichlorobenzyl)oxy-3-methoxybenzaldehyde Customs Data

  • HS CODE:2913000090
  • Customs Data:

    China Customs Code:

    2913000090

    Overview:

    2913000090 Item2912Other derivatives of the listed products [refer to halogenation,sulfonation,Nitrosative or nitrosative derivatives]. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS: 2913000090 halogenated, sulphonated, nitrated or nitrosated derivatives of products of heading 2912 Educational tariff:17.0% Tax rebate rate:9.0% Regulatory conditions:none Most favored nation tariff:5.5% General tariff:30.0%

4-(2,6-Dichlorobenzyl)oxy-3-methoxybenzaldehyde Pricemore >>

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4-(2,6-Dichlorobenzyl)oxy-3-methoxybenzaldehyde Suppliers

Amadis Chemical Company Limited
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(CAS:529513-66-4)4-(2,6-Dichlorobenzyl)oxy-3-methoxybenzaldehyde
Order Number:A1164478
Stock Status:in Stock
Quantity:1g/5g/10g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 00:21
Price ($):170.0/453.0/764.0
Email:sales@amadischem.com

Additional information on 4-(2,6-Dichlorobenzyl)oxy-3-methoxybenzaldehyde

Introduction to 4-(2,6-Dichlorobenzyl)oxy-3-methoxybenzaldehyde (CAS No. 529513-66-4)

4-(2,6-Dichlorobenzyl)oxy-3-methoxybenzaldehyde, identified by the Chemical Abstracts Service Number (CAS No.) 529513-66-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of aromatic aldehydes, characterized by the presence of a benzaldehyde moiety functionalized with methoxy and chloro substituents, as well as an ether linkage to a 2,6-dichlorobenzyl group. The structural features of this molecule make it a versatile intermediate in synthetic chemistry, particularly in the development of biologically active molecules.

The 4-(2,6-Dichlorobenzyl)oxy-3-methoxybenzaldehyde structure is composed of a benzene ring substituted with two chlorine atoms at the 2 and 6 positions, a methoxy group at the 3 position, and an aldehyde group at the 1 position. The presence of the 2,6-dichlorobenzyl moiety at the para position relative to the aldehyde group introduces a strong electron-withdrawing effect, which can influence the reactivity and electronic properties of the molecule. This makes it an interesting candidate for further functionalization and derivatization in drug discovery efforts.

In recent years, there has been growing interest in aromatic aldehydes as key scaffolds in medicinal chemistry due to their ability to interact with biological targets through various mechanisms. The methoxy group in 4-(2,6-Dichlorobenzyl)oxy-3-methoxybenzaldehyde can serve as a point of modification for further derivatization, allowing chemists to explore different pharmacophoric elements. The chloro substituents enhance lipophilicity and can participate in hydrogen bonding interactions, making this compound a valuable building block for designing novel therapeutic agents.

One of the most compelling aspects of 4-(2,6-Dichlorobenzyl)oxy-3-methoxybenzaldehyde is its potential application in the synthesis of small-molecule inhibitors targeting various disease pathways. For instance, studies have shown that aromatic aldehydes can act as protease inhibitors, kinase inhibitors, and even modulators of DNA binding proteins. The unique structural features of this compound make it a promising candidate for developing drugs against conditions such as cancer, inflammation, and infectious diseases.

Recent research has highlighted the role of 4-(2,6-Dichlorobenzyl)oxy-3-methoxybenzaldehyde in the development of novel antitumor agents. Researchers have demonstrated that derivatives of this compound can exhibit inhibitory activity against specific enzymes involved in tumor proliferation and survival. The 2,6-dichlorobenzyl group provides a rigid scaffold that can be optimized for better binding affinity to target proteins. Additionally, the presence of both methoxy and chloro groups allows for fine-tuning of electronic properties and hydrogen bonding capabilities, which are critical for drug efficacy.

The synthesis of 4-(2,6-Dichlorobenzyl)oxy-3-methoxybenzaldehyde involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Typically, the process begins with the bromination or chlorination of a suitable precursor benzene derivative followed by selective methylation and formylation to introduce the aldehyde functionality. Advanced synthetic techniques such as cross-coupling reactions may also be employed to introduce additional substituents or modify existing ones.

In terms of applications beyond pharmaceuticals, 4-(2,6-Dichlorobenzyl)oxy-3-methoxybenzaldehyde has shown potential in materials science and agrochemical research. Its aromatic structure and functional groups make it suitable for use as a precursor in polymer synthesis or as an intermediate in the production of specialty chemicals. Furthermore, its reactivity towards various nucleophiles allows for diverse chemical transformations that can be harnessed for industrial applications.

The safety profile of 4-(2,6-Dichlorobenzyl)oxy-3-methoxybenzaldehyde is another important consideration in its utilization. While it is not classified as a hazardous material under standard regulatory guidelines, proper handling procedures should be followed to minimize exposure risks. Personal protective equipment (PPE), such as gloves and lab coats, should be worn when handling this compound to prevent skin contact or inhalation exposure.

Future research directions involving 4-(2,6-Dichlorobenzyl)oxy-3-methoxybenzaldehyde may focus on exploring its derivatives with enhanced biological activity or improved pharmacokinetic properties. Computational modeling techniques can be employed to predict how modifications to its structure will affect its interaction with biological targets. Additionally, high-throughput screening methods may be used to rapidly identify promising analogs with desirable therapeutic profiles.

In conclusion,4-(2,6-Dichlorobenzyl)oxy-3-methoxybenzaldehyde (CAS No. 529513-66-4) is a multifaceted compound with significant potential in pharmaceutical research and industrial applications. Its unique structural features make it an excellent starting point for designing novel drugs targeting various diseases. As synthetic methodologies continue to advance,the accessibility and utility of this compound are expected to grow,further solidifying its importance in modern chemistry.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:529513-66-4)4-(2,6-Dichlorobenzyl)oxy-3-methoxybenzaldehyde
A1164478
Purity:99%/99%/99%
Quantity:1g/5g/10g
Price ($):170.0/453.0/764.0
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